molecular formula C16H13N3O3S B6498439 4-{2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamido}benzamide CAS No. 946284-97-5

4-{2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamido}benzamide

Cat. No.: B6498439
CAS No.: 946284-97-5
M. Wt: 327.4 g/mol
InChI Key: VUHDRIZHYWCNSX-UHFFFAOYSA-N
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Description

4-{2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamido}benzamide is a complex organic compound that features a thiophene ring, an oxazole ring, and a benzamide moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of heterocyclic rings like thiophene and oxazole imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamido}benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-{2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamido}benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products Formed

    Sulfoxides and Sulfones: Formed from the oxidation of the thiophene ring.

    Amines: Formed from the reduction of the oxazole ring.

    Substituted Benzamides: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, 4-{2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamido}benzamide is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential biological activities. The presence of heterocyclic rings like thiophene and oxazole makes it a candidate for screening against various biological targets, including enzymes and receptors .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds containing thiophene and oxazole rings have shown promise as anti-inflammatory, antimicrobial, and anticancer agents .

Industry

In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it a valuable component in the design of new materials with enhanced performance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamido}benzamide is unique due to the combination of thiophene, oxazole, and benzamide moieties in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-[[2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c17-16(21)10-3-5-11(6-4-10)18-15(20)9-12-8-13(22-19-12)14-2-1-7-23-14/h1-8H,9H2,(H2,17,21)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUHDRIZHYWCNSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NO2)CC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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